N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound that belongs to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in terms of their druggability, finding utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of Functional Groups:
Carbamoylation: The final step involves the carbamoylation of the phenyl ring to introduce the 4-carbamoylphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic methodologies that ensure high yields and purity. These methods often include the use of flow chemistry and metal-catalyzed reactions to achieve targeted modifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form quinolone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinolone core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinolone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further explored for their therapeutic potential .
Scientific Research Applications
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a lead structure for the development of synthetic antimicrobial agents.
Biology: The compound has been explored for its antibacterial, antiplasmodial, and cytotoxic potentials.
Medicine: It is investigated for its anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases or interact with cannabinoid receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide: This compound shares a similar quinolone core but differs in the substitution pattern.
1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Another quinolone derivative with different functional groups.
Uniqueness
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c19-18(20,21)13-3-1-2-11-14(13)23-8-12(15(11)25)17(27)24-10-6-4-9(5-7-10)16(22)26/h1-8H,(H2,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPTRIJLUSDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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